molecular formula C14H6Cl2N2O4 B11706255 5,6-Dichloro-2-(4-nitrophenyl)isoindole-1,3-dione

5,6-Dichloro-2-(4-nitrophenyl)isoindole-1,3-dione

Cat. No.: B11706255
M. Wt: 337.1 g/mol
InChI Key: VOXUPMNDPYEYFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dichloro-2-(4-nitrophenyl)isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5,6-Dichloro-2-(4-nitrophenyl)isoindole-1,3-dione is used as a building block for the synthesis of more complex molecules.

Biology: This compound has been studied for its potential biological activities, including its role as an inhibitor of certain enzymes and receptors. It has shown promise in preliminary studies as an anticonvulsant and antipsychotic agent .

Medicine: In medicine, derivatives of isoindole-1,3-dione have been explored for their potential therapeutic effects, particularly in the treatment of neurological disorders such as epilepsy and Parkinson’s disease .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymer additives. Its unique chemical properties make it suitable for various applications in material science .

Mechanism of Action

Comparison with Similar Compounds

  • 5,6-Dichloro-2-(4-methoxyphenyl)isoindole-1,3-dione
  • 5,6-Dichloro-2-(quinolin-8-yl)isoindoline-1,3-dione
  • N-isoindoline-1,3-diones

Comparison: Compared to other similar compounds, 5,6-Dichloro-2-(4-nitrophenyl)isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the nitro group enhances its reactivity and potential as a pharmacophore .

Properties

Molecular Formula

C14H6Cl2N2O4

Molecular Weight

337.1 g/mol

IUPAC Name

5,6-dichloro-2-(4-nitrophenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H6Cl2N2O4/c15-11-5-9-10(6-12(11)16)14(20)17(13(9)19)7-1-3-8(4-2-7)18(21)22/h1-6H

InChI Key

VOXUPMNDPYEYFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.